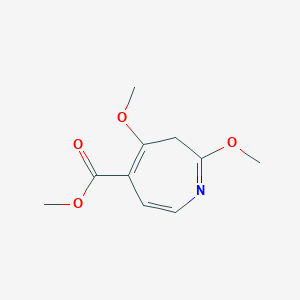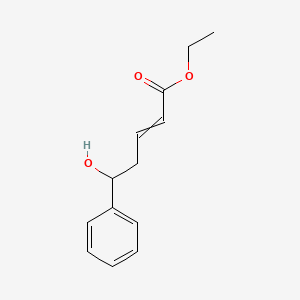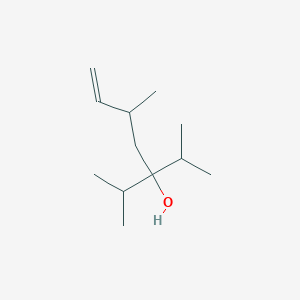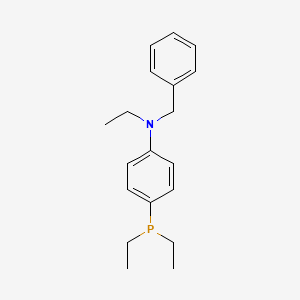
3-(Benzoyloxy)-2-phenyl-1,3-oxazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzoyloxy)-2-phenyl-1,3-oxazinane is an organic compound that belongs to the class of oxazinanes. This compound features a six-membered ring containing both oxygen and nitrogen atoms, with a benzoyloxy group and a phenyl group attached. The presence of these functional groups imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzoyloxy)-2-phenyl-1,3-oxazinane typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoyl chloride with 2-phenyl-1,3-oxazinane in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Benzoyloxy)-2-phenyl-1,3-oxazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions are performed using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of benzoyl quinones.
Reduction: Formation of 3-(hydroxy)-2-phenyl-1,3-oxazinane.
Substitution: Introduction of alkyl or acyl groups onto the phenyl ring.
Applications De Recherche Scientifique
3-(Benzoyloxy)-2-phenyl-1,3-oxazinane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Benzoyloxy)-2-phenyl-1,3-oxazinane involves its interaction with specific molecular targets. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which may interact with enzymes or receptors in biological systems. The oxazinane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
3-(Benzoyloxy)-2-phenyl-1,3-oxazolidine: Similar structure but with a five-membered ring.
3-(Benzoyloxy)-2-phenyl-1,3-oxazine: Similar structure but with a six-membered ring containing an additional nitrogen atom.
3-(Benzoyloxy)-2-phenyl-1,3-oxazepane: Similar structure but with a seven-membered ring.
Uniqueness: 3-(Benzoyloxy)-2-phenyl-1,3-oxazinane is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms in the ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogues.
Propriétés
Numéro CAS |
88690-77-1 |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
(2-phenyl-1,3-oxazinan-3-yl) benzoate |
InChI |
InChI=1S/C17H17NO3/c19-17(15-10-5-2-6-11-15)21-18-12-7-13-20-16(18)14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2 |
Clé InChI |
SJWIVFGFTLAPSB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(OC1)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline](/img/structure/B14390597.png)
![4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B14390598.png)
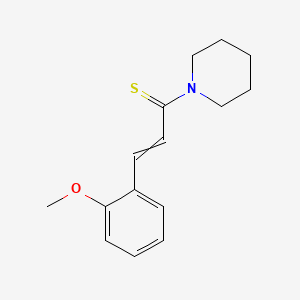
![Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone](/img/structure/B14390619.png)
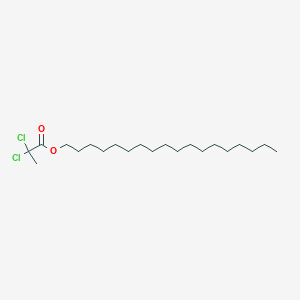

![5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14390636.png)
![N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14390638.png)
![2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile](/img/structure/B14390640.png)
